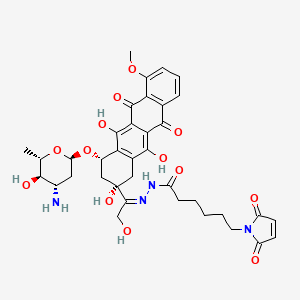
N'-(1-((2S,4S)-4-(((2R,4S,5R,6S)-4-Amino-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-2-yl)-2-hydroxyethylidene)-6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(1-((2S,4S)-4-(((2R,4S,5R,6S)-4-Amino-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-2-yl)-2-hydroxyethylidene)-6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide is a complex organic compound with significant potential in various scientific fields. This compound features multiple functional groups, including amino, hydroxy, methoxy, and pyrrolidone moieties, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:
Formation of the Tetracenyl Core: This involves constructing the tetracenyl backbone through a series of cyclization and functionalization reactions.
Glycosylation: The attachment of the tetrahydropyran moiety is achieved through glycosylation reactions, often using glycosyl donors and acceptors under acidic or basic conditions.
Hydrazide Formation: The hydrazide group is introduced via condensation reactions between hydrazine derivatives and carbonyl-containing intermediates.
Final Assembly: The final compound is assembled through coupling reactions, often using peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes:
Catalysis: Utilizing catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as crystallization, chromatography, and recrystallization to purify the final product.
Scale-Up: Adapting laboratory-scale reactions to industrial-scale production, ensuring consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and amino groups, forming corresponding oxo and nitroso derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at various positions, especially where leaving groups are present.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, CrO₃, and PCC.
Reducing Agents: NaBH₄, LiAlH₄, and catalytic hydrogenation.
Nucleophiles: Halides, amines, and thiols.
Major Products
Oxidation Products: Quinones, nitroso compounds.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated derivatives, amides, and ethers.
Scientific Research Applications
Chemistry
Synthetic Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing reaction rates and selectivity.
Biology
Enzyme Inhibition: Inhibits specific enzymes, making it useful in studying enzyme mechanisms.
Signal Transduction: Modulates signaling pathways, aiding in the study of cellular processes.
Medicine
Drug Development: Potential lead compound for developing new pharmaceuticals, particularly in oncology and infectious diseases.
Diagnostics: Used in the development of diagnostic assays for detecting specific biomolecules.
Industry
Material Science: Incorporated into polymers and materials for enhanced properties.
Agriculture: Used in the development of agrochemicals for pest control.
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Enzyme Inhibition: Binds to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Signal Modulation: Interacts with cellular receptors and signaling molecules, altering signal transduction pathways.
DNA Intercalation: Inserts between DNA base pairs, disrupting DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
Doxorubicin: An anthracycline antibiotic with a similar tetracenyl core, used in cancer treatment.
Daunorubicin: Another anthracycline with similar structural features and applications in oncology.
Mitoxantrone: A synthetic anthracenedione with similar DNA intercalation properties.
Uniqueness
Functional Diversity: The presence of multiple functional groups provides a broader range of chemical reactivity and biological activity.
Enhanced Potency: The specific arrangement of functional groups may result in higher potency and selectivity in biological applications.
Versatility: Its ability to undergo various chemical reactions makes it a versatile intermediate in synthetic chemistry.
This compound’s unique structure and diverse reactivity make it a valuable tool in scientific research and industrial applications. Its potential in drug development and material science highlights its significance in advancing technology and medicine.
Properties
Molecular Formula |
C37H42N4O13 |
|---|---|
Molecular Weight |
750.7 g/mol |
IUPAC Name |
N-[(Z)-[1-[(2S,4S)-4-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide |
InChI |
InChI=1S/C37H42N4O13/c1-17-32(46)20(38)13-27(53-17)54-22-15-37(51,23(16-42)39-40-24(43)9-4-3-5-12-41-25(44)10-11-26(41)45)14-19-29(22)36(50)31-30(34(19)48)33(47)18-7-6-8-21(52-2)28(18)35(31)49/h6-8,10-11,17,20,22,27,32,42,46,48,50-51H,3-5,9,12-16,38H2,1-2H3,(H,40,43)/b39-23-/t17-,20-,22-,27-,32-,37-/m0/s1 |
InChI Key |
OBMJQRLIQQTJLR-GLMFSOCSSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(/C(=N\NC(=O)CCCCCN6C(=O)C=CC6=O)/CO)O)N)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















